molecular formula C2H4N2O3 B14619057 Formamide, N-methyl-N-nitro- CAS No. 59476-43-6

Formamide, N-methyl-N-nitro-

Cat. No.: B14619057
CAS No.: 59476-43-6
M. Wt: 104.07 g/mol
InChI Key: MJYOVCYHOSCGAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-methyl-N-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-methylformamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods

In industrial settings, the production of Formamide, N-methyl-N-nitro-, often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-methyl-N-nitro-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroformaldehyde or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-N-aminoformamide.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.

Major Products

    Oxidation: Nitroformaldehyde and other oxidized derivatives.

    Reduction: N-methyl-N-aminoformamide.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Formamide, N-methyl-N-nitro-, has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro and amino derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Formamide, N-methyl-N-nitro-, involves its interaction with molecular targets through its nitro and formamide functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    N-methylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-nitroformamide: Lacks the methyl group, affecting its solubility and reactivity.

    N-methyl-N-phenylformamide: Contains a phenyl group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

Formamide, N-methyl-N-nitro-, is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

59476-43-6

Molecular Formula

C2H4N2O3

Molecular Weight

104.07 g/mol

IUPAC Name

N-methyl-N-nitroformamide

InChI

InChI=1S/C2H4N2O3/c1-3(2-5)4(6)7/h2H,1H3

InChI Key

MJYOVCYHOSCGAY-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)[N+](=O)[O-]

Origin of Product

United States

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